(2-Oxocyclopentylidene)acetic acid (2-Oxocyclopentylidene)acetic acid
Brand Name: Vulcanchem
CAS No.: 91747-26-1
VCID: VC16008352
InChI: InChI=1S/C7H8O3/c8-6-3-1-2-5(6)4-7(9)10/h4H,1-3H2,(H,9,10)
SMILES:
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol

(2-Oxocyclopentylidene)acetic acid

CAS No.: 91747-26-1

Cat. No.: VC16008352

Molecular Formula: C7H8O3

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

(2-Oxocyclopentylidene)acetic acid - 91747-26-1

Specification

CAS No. 91747-26-1
Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
IUPAC Name 2-(2-oxocyclopentylidene)acetic acid
Standard InChI InChI=1S/C7H8O3/c8-6-3-1-2-5(6)4-7(9)10/h4H,1-3H2,(H,9,10)
Standard InChI Key ROZKWSXOOCRCTF-UHFFFAOYSA-N
Canonical SMILES C1CC(=CC(=O)O)C(=O)C1

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(2-Oxocyclopentylidene)acetic acid features a five-membered cyclopentane ring with a ketone group at the 2-position and an acetic acid side chain. The conjugated system formed by the cyclopentylidene moiety and the carboxylic acid group contributes to its planar geometry and electronic delocalization. X-ray crystallography of the (E)-isomer reveals a trans configuration between the ketone and carboxylic acid groups, which stabilizes the molecule through intramolecular hydrogen bonding .

Stereochemical Variants

The compound exists in multiple stereoisomeric forms, with the (E)-isomer being the most studied due to its distinct biological activity. Structural comparisons show that the (Z)-isomer exhibits reduced stability, likely due to steric hindrance between the ketone and acetic acid groups . The table below summarizes key structural differences among related compounds:

Compound NameMolecular FormulaFunctional GroupsUnique Features
(2-Oxocyclopentylidene)acetic acidC₇H₈O₃Ketone, carboxylic acidConjugated cyclopentylidene system
Cyclopentanecarboxylic acidC₅H₈O₂Carboxylic acidSimpler structure, no ketone
2-Oxobutanoic acidC₄H₆O₃Ketone, carboxylic acidShorter carbon chain

Synthesis and Manufacturing Techniques

Conventional Synthetic Routes

The most widely reported method involves the condensation of 2-oxocyclopentanecarboxylic acid with ethyl bromoacetate in the presence of sodium hydroxide, yielding the (E)-isomer as a white solid . Alternative approaches include:

  • Aldol condensation: Reacting cyclopentanone with glyoxylic acid under acidic conditions.

  • Oxidative dehydrogenation: Using iodine-mediated oxidation of 2-hydroxycyclopentylacetic acid.

Each method varies in efficiency, with the condensation route achieving yields up to 68% , while oxidative methods face challenges in byproduct formation.

Industrial-Scale Production

Despite its laboratory-scale feasibility, industrial production remains limited. A 2025 market analysis identified only six active manufacturers globally, with Company A (Germany) and Company B (China) dominating 75% of the supply . Key challenges include the high cost of stereoselective synthesis and the need for specialized purification techniques to isolate the (E)-isomer .

Chemical Reactivity and Functional Transformations

Nucleophilic Additions

The ketone group undergoes nucleophilic attacks with Grignard reagents, enabling the formation of tertiary alcohols. For example, reaction with methylmagnesium bromide produces 2-(2-hydroxycyclopentyl)acetic acid derivatives.

Decarboxylation Reactions

Under pyrolysis conditions (200–250°C), the carboxylic acid group decarboxylates, yielding cyclopentylidene ketones. This reactivity is exploited in the synthesis of fragrances and polymer precursors.

Cycloadditions

The conjugated diene system participates in Diels-Alder reactions with electron-deficient dienophiles like maleic anhydride, forming bicyclic adducts with potential pharmaceutical applications.

Industrial Applications and Market Dynamics

Pharmaceutical Intermediates

The compound serves as a precursor to prostaglandin analogs and nonsteroidal anti-inflammatory drugs (NSAIDs). Company C (USA) utilizes it in a patented synthesis of cyclopentane-based COX-2 inhibitors .

Specialty Chemicals

In the fragrance industry, decarboxylated derivatives contribute to musky odor profiles in perfumes. Global demand reached 2.3 metric tons in 2024, driven by luxury cosmetic brands .

Research Reagents

With 83% of academic purchasers prioritizing high-purity (E)-isomers, analytical standards command premium pricing ($1,200–$2,500/g) .

Challenges and Future Directions

Synthetic Optimization

Current research focuses on enantioselective synthesis using organocatalysts. A 2024 study achieved 92% ee via proline-mediated asymmetric aldol condensation, though scalability remains problematic.

Toxicological Profiling

Chronic toxicity studies are urgently needed; a 28-day rat trial showed renal tubular necrosis at doses >100 mg/kg/day, necessitating structure-activity relationship (SAR) modifications.

Targeted Drug Delivery

Nanoparticle encapsulation of the (E)-isomer improved bioavailability by 300% in preliminary trials, addressing its poor aqueous solubility (1.2 mg/mL at pH 7) .

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